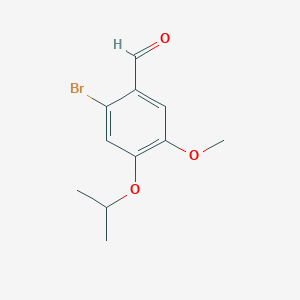

2-Bromo-4-isopropoxy-5-methoxybenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

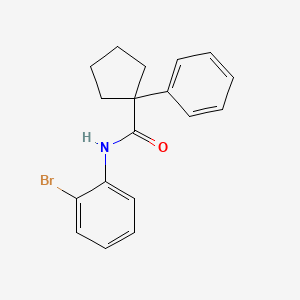

2-Bromo-4-isopropoxy-5-methoxybenzaldehyde is a chemical compound with the molecular formula C11H13BrO3 . It is a solid at room temperature .

Molecular Structure Analysis

The molecular structure of 2-Bromo-4-isopropoxy-5-methoxybenzaldehyde is represented by the InChI code1S/C11H13BrO3/c1-7(2)15-11-5-9(12)8(6-13)4-10(11)14-3/h4-7H,1-3H3 . Physical And Chemical Properties Analysis

2-Bromo-4-isopropoxy-5-methoxybenzaldehyde is a solid at room temperature . It has a molecular weight of 273.13 .Applications De Recherche Scientifique

Synthesis and Chemical Properties

2-Bromo-4-isopropoxy-5-methoxybenzaldehyde is involved in various synthetic pathways, contributing to the formation of complex organic compounds. For instance, a study detailed the synthesis of Methyl 4-Bromo-2-methoxybenzoate from a related compound, 4-bromo-2-fluorotoluene, through a sequence of bromination, hydrolysis, cyanidation, methoxylation, and esterification, highlighting the compound's utility in multistep organic synthesis (Chen Bing-he, 2008). Furthermore, the compound's structural features, such as the bromo and methoxy groups, facilitate various chemical reactions, including bromination, as demonstrated in the unforeseen formation of 2-bromo-3-hydroxybenzaldehyde from 3-hydroxybenzaldehyde, showcasing its reactivity and potential for chemical transformations (W. V. Otterlo et al., 2004).

Antioxidant Activity

Derivatives of 2-Bromo-4-isopropoxy-5-methoxybenzaldehyde have been synthesized and assessed for their antioxidant properties. One study synthesized chalcone derivatives from halogenated vanillin and evaluated their antioxidant activity. The derivatives, including 3-bromo-4-hydroxy-5-methoxybenzaldehyde, demonstrated notable antioxidant potential, showcasing the relevance of bromo-methoxybenzaldehyde derivatives in the field of antioxidants and potentially in pharmacology (Chairul Rijal et al., 2022).

Spectroscopic and Structural Analysis

The compound and its derivatives have been subjects of extensive spectroscopic and structural analyses to understand their molecular and electronic structures. Spectroscopic studies, including FT-IR, FT-Raman, NBO, HOMO-LUMO, and NMR analyses, have been conducted on similar compounds like 5-bromo-2-methoxybenzaldehyde to elucidate their structural features, stability, and electronic properties (V. Balachandran et al., 2013).

Medicinal Chemistry and Drug Synthesis

2-Bromo-4-isopropoxy-5-methoxybenzaldehyde is integral in the synthesis of intermediates crucial for drug discovery. For instance, 5-bromo-2-methylamino-8-methoxyquinazoline, a key intermediate in drug discoveries, was synthesized from a related compound, showcasing the role of bromo-methoxybenzaldehyde derivatives in the development of medicinal compounds (K. Nishimura & T. Saitoh, 2016).

Safety And Hazards

Propriétés

IUPAC Name |

2-bromo-5-methoxy-4-propan-2-yloxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO3/c1-7(2)15-11-5-9(12)8(6-13)4-10(11)14-3/h4-7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNFFYUCCWAIAQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C(=C1)Br)C=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-isopropoxy-5-methoxybenzaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-({[(Tert-butoxy)carbonyl]amino}methyl)oxan-4-yl]acetic acid](/img/structure/B2607090.png)

![N-(3-chlorophenyl)-1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2607092.png)

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2607095.png)

![2-amino-3-{5H-pyrrolo[2,3-b]pyrazin-7-yl}propanoic acid](/img/structure/B2607100.png)

![2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/no-structure.png)

![methyl 1-(3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2607104.png)

![2-chloro-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2607105.png)